2-(3-Nitrophenoxy)benzamide
Description
2-(3-Nitrophenoxy)benzamide is a benzamide derivative featuring a 3-nitrophenoxy substituent at the 2-position of the benzamide core. Benzamides are a versatile class of compounds with diverse biological and chemical applications, ranging from pharmaceutical agents to intermediates in organic synthesis.
Properties
IUPAC Name |
2-(3-nitrophenoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c14-13(16)11-6-1-2-7-12(11)19-10-5-3-4-9(8-10)15(17)18/h1-8H,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDHVUMHRJETAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OC2=CC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700042 | |
| Record name | 2-(3-Nitrophenoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92961-23-4 | |
| Record name | 2-(3-Nitrophenoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(3-Nitrophenoxy)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzamide core substituted with a nitrophenoxy group. This specific arrangement is believed to influence its interaction with biological targets, enhancing its pharmacological properties.
1. Anti-inflammatory Activity
Research has demonstrated that nitro-substituted benzamides, including derivatives similar to this compound, exhibit significant anti-inflammatory properties. A study assessed the inhibitory effects of various nitro-benzamide derivatives on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages. Compounds similar to this compound showed IC50 values ranging from 3.7 to 5.3 μM, indicating considerable anti-inflammatory potential without cytotoxic effects at tested concentrations .
| Compound | IC50 (μM) | Cytotoxicity |
|---|---|---|
| Compound 5 | 3.7 | None observed |
| Compound 6 | 5.3 | None observed |
2. Enzyme Inhibition
The compound has also been studied for its ability to inhibit key enzymes involved in neurodegenerative diseases. In vitro studies have indicated that similar benzamide derivatives can inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial targets for Alzheimer's disease treatment. The IC50 values for these activities were reported to range from 0.056 to 2.57 μM for AChE inhibition .
| Enzyme | Reference Compound IC50 (μM) | Test Compound IC50 (μM) |
|---|---|---|
| AChE | Donepezil: 0.046 | Varies: up to 2.57 |
| BACE1 | Quercetin: 4.89 | Varies: up to 87.31 |
3. Anticancer Activity
Preliminary studies suggest that compounds within the same class as this compound may possess anticancer properties. For instance, derivatives have shown cytotoxic effects on various cancer cell lines, with IC50 values indicating significant growth inhibition . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
Several case studies have highlighted the efficacy of nitro-benzamide derivatives in various biological assays:
- Study on RAW264.7 Cells : Compounds were tested for their ability to reduce NO production in macrophages, demonstrating that modifications in the nitro group significantly influenced anti-inflammatory activity.
- Neuroprotective Effects : In studies targeting AChE and BACE1, certain derivatives showed promising results comparable to established inhibitors, suggesting potential for further development as neuroprotective agents.
Molecular Docking Studies
Molecular docking analyses have been employed to understand how this compound interacts with its biological targets at a molecular level. These studies indicate that the compound binds effectively to the active sites of enzymes like iNOS, which is crucial for its anti-inflammatory activity .
Scientific Research Applications
Antiviral Activity
One of the most significant applications of 2-(3-nitrophenoxy)benzamide derivatives is their potential as antiviral agents. Recent studies have highlighted the efficacy of related compounds in targeting deubiquitinase (DUB) enzymes, which play crucial roles in the life cycles of several viruses, including Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2.
Case Study: DUB Inhibitors
A study published in 2021 synthesized a series of 4-(2-nitrophenoxy)benzamide derivatives and evaluated their antiviral activities. The results indicated that these compounds exhibited strong antiviral effects with IC50 values ranging from 10.22 to 44.68 μM against various viruses. The most potent compounds were identified for their effectiveness against specific viral strains, demonstrating a promising avenue for further drug development aimed at viral infections .
| Compound | Virus Targeted | IC50 (μM) |
|---|---|---|
| Compound 8c | Adenovirus | 10.22 |
| Compound 10b | SARS-CoV-2 | 44.68 |
| Compound 8 | HSV-1 | 15.50 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its antiviral properties. The SAR studies indicated that modifications to the nitrophenyl group significantly influenced the biological activity of the compounds. This insight can guide medicinal chemists in designing more effective derivatives with enhanced potency and reduced toxicity .
Antimicrobial Properties
Apart from its antiviral applications, compounds related to this compound have been investigated for their antimicrobial activities. Research has shown that nitro-containing compounds exhibit significant activity against various pathogens, including Heliobacter pylori and Clostridium difficile.
Case Study: Nitro-Heteroaromatic Agents
A study published in 2021 explored novel nitro-heteroaromatic antimicrobial agents derived from benzamide structures. These compounds demonstrated promising activity against a range of bacterial strains, highlighting the versatility of benzamide derivatives in combating infectious diseases .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Nitro compound A | H. pylori | 0.39 μg/mL |
| Nitro compound B | C. difficile | 0.012 μg/mL |
Drug Design and Development
The design and synthesis of new benzamide derivatives continue to be an active area of research in medicinal chemistry. The incorporation of various functional groups into the benzamide structure can lead to compounds with improved pharmacological profiles.
Case Study: Benzamide Derivatives
A study focusing on the synthesis of benzamide derivatives revealed that modifications could enhance solubility and biological activity, making them suitable candidates for further development as therapeutic agents . The incorporation of sulfonamide moieties into benzamides has been particularly noted for its effectiveness against carbonic anhydrases involved in ocular pressure regulation.
| Derivative | Modification | Biological Activity |
|---|---|---|
| Sulfonamide A | -COOH group addition | Inhibitor of carbonic anhydrase |
| Sulfonamide B | -NH2 group addition | Enhanced water solubility |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzamide Derivatives
Substituent Variations and Electronic Effects
- 4-Nitro-N-(3-nitrophenyl)benzamide (): Structure: Contains nitro groups at both the 4-position of the benzamide and the 3-position of the aniline moiety. Synthesis: Prepared via reaction of 3-nitroaniline with 4-nitrobenzoyl chloride, highlighting the role of nitro groups in directing reactivity .
- 2-({3-Nitrobenzylidene}amino)benzamide (): Structure: Features a Schiff base linkage (imine group) between the benzamide and 3-nitrobenzaldehyde. Properties: The conjugated system may enhance UV absorption and redox activity, relevant for photochemical or catalytic applications. Molecular weight: 269.26 g/mol .
Bioactive Benzamide Derivatives
- Sigma Receptor-Binding Benzamides (): Example: Radioiodinated benzamides like [¹²⁵I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide). Comparison: The absence of a nitro group in these derivatives suggests that electron-donating groups (e.g., methoxy) may optimize receptor binding, whereas nitro groups could alter selectivity.
- GPR35 Agonists (): Example: N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives. Activity: EC₅₀ values as low as 0.041 μM for GPR35 activation, with druglikeness confirmed via Lipinski’s rule . Contrast: The tetrazole ring introduces hydrogen-bonding capabilities absent in 2-(3-nitrophenoxy)benzamide, which may influence target engagement.
- Antimicrobial/Anticancer 2-Azetidinone Derivatives (): Example: N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide. Activity: Potent antimicrobial agent with IC₅₀ values in the micromolar range against MCF7 breast cancer cells .
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
